[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane
Brand Name: Vulcanchem
CAS No.: 61845-39-4
VCID: VC2241196
InChI: InChI=1S/C20H26N7O10P.H3N/c1-9-4-26(20(31)25-19(9)30)15-3-11(12(5-28)35-15)37-38(32,33)34-6-13-10(29)2-14(36-13)27-8-24-16-17(21)22-7-23-18(16)27;/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31);1H3
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N
Molecular Formula: C20H29N8O10P
Molecular Weight: 572.5 g/mol

[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane

CAS No.: 61845-39-4

Cat. No.: VC2241196

Molecular Formula: C20H29N8O10P

Molecular Weight: 572.5 g/mol

* For research use only. Not for human or veterinary use.

[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane - 61845-39-4

Specification

CAS No. 61845-39-4
Molecular Formula C20H29N8O10P
Molecular Weight 572.5 g/mol
IUPAC Name [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane
Standard InChI InChI=1S/C20H26N7O10P.H3N/c1-9-4-26(20(31)25-19(9)30)15-3-11(12(5-28)35-15)37-38(32,33)34-6-13-10(29)2-14(36-13)27-8-24-16-17(21)22-7-23-18(16)27;/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31);1H3
Standard InChI Key DHMLNDOINODMAA-UHFFFAOYSA-N
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N

Introduction

Structural Characterization

Molecular Components

The compound under investigation is a dinucleotide-like structure comprising several key components:

  • An adenine-containing nucleoside ([5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]), which resembles deoxyadenosine

  • A thymine-containing nucleoside ([2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]), which resembles thymidine

  • A connecting phosphate group (hydrogen phosphate)

  • An azane group (NH3)

This structure indicates a hybrid molecule with similarities to both DNA and RNA nucleotides, containing elements of both adenosine and thymidine linked by a phosphate bridge. The presence of the oxolan (tetrahydrofuran) rings suggests a deoxyribose-like sugar structure, common in nucleoside analogues used in research and therapeutic applications.

Related Compounds

While direct information about this specific compound is limited, related compounds such as [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (PubChem CID 620) provide some context for understanding its properties. This related compound has a molecular weight of 411.20 g/mol and the molecular formula C10H15N5O9P2 . It belongs to the class of nucleotide analogues, which have been extensively studied for their biological activities and therapeutic potential.

Chemical Properties

Theoretical Physical Properties

Based on the compound's structure, several physical properties can be inferred:

  • It likely exhibits high water solubility due to the charged phosphate group and polar hydroxyl groups

  • The presence of aromatic nucleobases suggests UV absorption properties

  • The phosphate linkage makes it susceptible to hydrolysis under acidic or basic conditions

  • It may form complexes with metal ions through the phosphate group

The compound would be expected to display chemical behavior similar to other nucleotides, with the phosphate group providing a negative charge under physiological conditions.

Structural Analogues

Structural analogues of this compound may include various nucleoside diphosphates and modified nucleotides. For instance, the compound shares structural similarities with nucleoside analogues that have been modified at the 3' and 5' positions, which have been extensively studied for their biological activities . The presence of both adenine and thymine bases in a single molecule makes it structurally distinct from most common nucleotides, potentially offering unique binding properties.

Synthesis and Preparation

Theoretical Synthesis Routes

The synthesis of such a complex nucleotide would likely involve multiple steps, including:

  • Protection of reactive groups on the individual nucleosides

  • Phosphorylation to create the phosphate linkage

  • Controlled deprotection steps

  • Final introduction of the azane group

This synthetic pathway would be similar to those used for other modified nucleotides and dinucleotides, which typically employ phosphoramidite chemistry or enzymatic methods.

Purification Considerations

Purification of the target compound would likely require a combination of techniques:

Purification MethodPurposeExpected Efficiency
HPLCSeparation from synthesis byproductsHigh
Ion-exchange chromatographyIsolation based on chargeModerate to High
Size-exclusion chromatographySeparation based on molecular sizeModerate
CrystallizationFinal purificationVariable

These purification steps would be critical to obtaining the compound with sufficient purity for research or analytical purposes.

Biological Significance

Comparison to Known Nucleotide Analogues

Various nucleoside analogues have been developed as pharmaceuticals, particularly as antiviral and anticancer agents. For example, modified nucleosides with alterations at the 3' position have shown significant anticancer activity, with IC50 values around 18 μM against human leukemia and carcinoma cell lines . The presence of both a purine (adenine) and pyrimidine (thymine) base in our compound suggests it might have unique binding properties compared to single-base nucleotides.

Research Applications

Analytical and Research Tool Applications

Beyond potential therapeutic uses, the compound might serve as:

  • A molecular probe for studying nucleic acid-protein interactions

  • A standard for analytical methods development

  • A building block for creating modified oligonucleotides

  • A tool for investigating dinucleotide-dependent enzymatic processes

Spectroscopic Properties

Predicted Spectral Characteristics

Based on its structure, the compound would be expected to exhibit specific spectroscopic properties:

Spectroscopic MethodExpected Characteristics
UV-Vis SpectroscopyAbsorption maxima around 260 nm (from nucleobases)
NMR SpectroscopyDistinctive signals for aromatic protons (7-8 ppm), sugar protons (3-5 ppm), and phosphate coupling
Mass SpectrometryMolecular ion peak and fragmentation pattern showing loss of phosphate groups and nucleobases
IR SpectroscopyStrong phosphate absorption bands (1000-1200 cm⁻¹) and nucleobase vibrations

These spectroscopic features would be valuable for identifying and characterizing the compound in research settings.

Structure-Activity Relationships

Key Structural Features

Several structural features would likely be critical for any biological activity:

Modifications to these features would be expected to significantly alter the compound's properties and activities.

Comparison with Natural Dinucleotides

Unlike natural dinucleotides found in DNA and RNA, which feature 3'-5' phosphodiester linkages, this compound appears to have a distinct connectivity pattern. This structural difference would likely result in different recognition by enzymes that process nucleic acids, potentially leading to inhibitory effects on various biological processes.

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